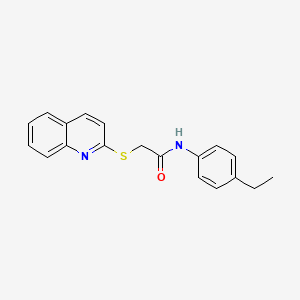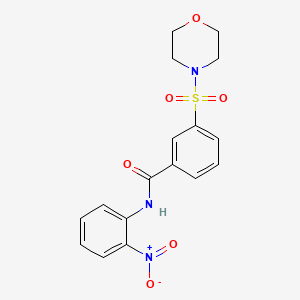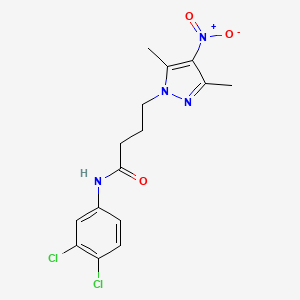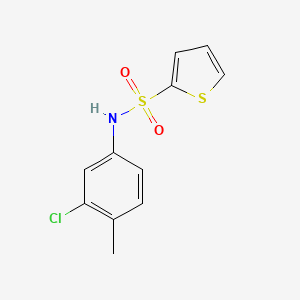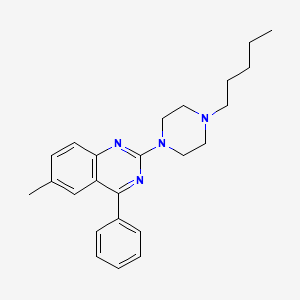![molecular formula C13H19N3O3 B5147544 N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)
N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DAPH is a diamide derivative of 4-dimethylaminobenzaldehyde and ethylenediamine, with a hydroxypropyl group attached to the nitrogen atom.
Wirkmechanismus
The mechanism of action of DAPH is not fully understood. However, it has been suggested that DAPH may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of cancer cells, viruses, and bacteria. DAPH may also induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DAPH has been shown to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that ultimately result in cell death. DAPH has also been reported to inhibit the activity of various enzymes such as topoisomerase II, which is essential for the replication of DNA. In addition, DAPH has been shown to inhibit the activity of various viral enzymes such as reverse transcriptase and protease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DAPH in lab experiments is its high purity and stability. DAPH is also relatively easy to synthesize, and the synthesis method is well established. However, one of the limitations of using DAPH is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on DAPH. One of the areas of interest is the development of DAPH-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the elucidation of the mechanism of action of DAPH, which may lead to the development of more potent and selective DAPH derivatives. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of DAPH in vivo is essential for its clinical translation.
Synthesemethoden
The synthesis of DAPH involves the reaction of 4-dimethylaminobenzaldehyde with ethylenediamine in the presence of hydroxypropylamine. The reaction takes place under reflux conditions, and the product is obtained by recrystallization from a suitable solvent. The purity of the product can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DAPH has shown potential applications in various research fields such as medicinal chemistry, biochemistry, and molecular biology. It has been reported to exhibit anticancer, antiviral, and antibacterial properties. DAPH has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been reported to inhibit the replication of HIV-1 and herpes simplex virus type 1. DAPH has also been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(17)8-14-12(18)13(19)15-10-4-6-11(7-5-10)16(2)3/h4-7,9,17H,8H2,1-3H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAZTBOYVTULAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5147461.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5147470.png)

![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)
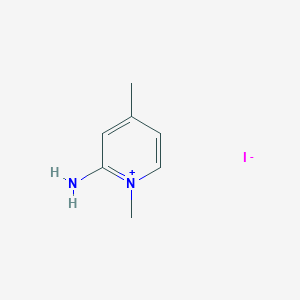
![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)
